molecular formula C10H14O2 B15192921 (3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one CAS No. 33722-72-4

(3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one

Cat. No.: B15192921
CAS No.: 33722-72-4
M. Wt: 166.22 g/mol
InChI Key: MTEGPWHCOVGBCW-WPRPVWTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents and catalysts to facilitate the formation of the benzofuranone ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of products depending on the substituents involved.

Scientific Research Applications

3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity. In a chemical setting, it may act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone, cis-(±)-: This is the compound itself, which is a racemic mixture.

    Other benzofuranones: Compounds with similar structures but different substituents or stereochemistry.

Uniqueness

The uniqueness of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone lies in its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33722-72-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3aS,7aS)-3a,6-dimethyl-3,4,5,7a-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-10(2)6-9(11)12-8(10)5-7/h5,8H,3-4,6H2,1-2H3/t8-,10-/m0/s1

InChI Key

MTEGPWHCOVGBCW-WPRPVWTQSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@](CC1)(CC(=O)O2)C

Canonical SMILES

CC1=CC2C(CC1)(CC(=O)O2)C

Origin of Product

United States

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